4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-17-10-4-2-3-9(7-10)12-13-11(5-6-14-12)15-8-16-13/h2-4,7-8,12,14H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHYLSHVAOVOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCN2)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170280 | |
| Record name | 4,5,6,7-Tetrahydro-4-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4875-48-3 | |
| Record name | 4,5,6,7-Tetrahydro-4-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4875-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-4-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-methoxybenzaldehyde with a suitable amine, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Research indicates that derivatives of tetrahydroimidazo[4,5-c]pyridine exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain modifications to this scaffold can enhance efficacy against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .
-
Inhibition of Enzymatic Activity
- The compound has been identified as an inhibitor of specific enzymes linked to disease processes. Notably, it has been studied for its ability to inhibit the activity of Porphyromonas gingivalis enzymes, which are implicated in periodontal disease . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can significantly impact inhibitory potency.
-
Anti-Cancer Potential
- There is growing interest in the anti-cancer properties of tetrahydroimidazo[4,5-c]pyridine derivatives. Some studies have reported that these compounds can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . This inhibition suggests potential therapeutic applications in cancer treatment.
Therapeutic Applications
- Cardiovascular Diseases
- Neurological Disorders
- Anti-inflammatory Agents
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with its analogs, differing in the substituents on the phenyl ring:
Key Observations :
- Substituent Position : The position of methoxy (e.g., 2- vs. 3-methoxyphenyl) or halogen groups significantly impacts molecular interactions. For example, 2-methoxy derivatives are less common in commercial catalogs, possibly due to synthetic challenges or reduced activity .
- Halogen Effects : Chloro and bromo substituents increase molecular weight and may enhance receptor binding affinity through hydrophobic interactions, though they could also elevate toxicity risks .
Pharmacological Potential and SAR
While direct pharmacological data for 4-(3-methoxyphenyl)-imidazo[4,5-c]pyridine is scarce, insights can be drawn from related compounds:
- GPCR Modulation : Imidazo[4,5-c]pyridines are explored as tools for histamine H₃/H₄ receptors, with trityl-protected analogs showing promise in preclinical studies .
- P2X7 Antagonists : Triazolo[4,5-c]pyridines (structurally related) demonstrate potent P2X7 receptor occupancy (ED₅₀: 0.06–0.07 mg/kg in rats), highlighting the scaffold’s versatility .
- SAR Trends :
Biological Activity
4-(3-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydroimidazopyridines, which are known for various pharmacological properties. This article explores the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data.
- Chemical Formula : C₁₃H₁₅N₃O
- CAS Number : 4875-48-3
- Molecular Weight : 229.28 g/mol
- MDL Number : MFCD04971927
Biological Activity Overview
Recent studies have highlighted the biological potential of this compound in various contexts:
- Antimicrobial Activity : Research indicates that derivatives of tetrahydroimidazo[4,5-c]pyridine exhibit antimicrobial properties against specific pathogens. For instance, a study demonstrated that certain modifications at the nitrogen and carbon positions significantly enhanced the inhibitory activity against Porphyromonas gingivalis .
- Cytotoxic Effects : The compound has shown promising cytotoxic effects in cancer cell lines. In vitro assays revealed that it could induce apoptosis in A549 lung cancer cells and other tumor cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes, including cyclooxygenase (COX) and histamine receptors. These activities suggest its utility in treating inflammatory conditions and allergies .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have provided insights into how modifications to the core imidazopyridine structure influence biological activity:
These findings indicate that specific structural modifications can lead to significant enhancements in biological activity.
Case Studies
- Study on Antimicrobial Properties : A research team evaluated the efficacy of various tetrahydroimidazo[4,5-c]pyridine derivatives against oral pathogens. The study found that compounds with additional lipophilic groups exhibited up to 60 times greater activity compared to their acyclic counterparts .
- Cytotoxicity Assessment : In a comparative study involving multiple cancer cell lines, this compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range. This suggests potential for development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
- Step 1 : Condensation of precursors using dimethoxymethane and 0.01 M HCl under reflux (79.5% yield) .
- Step 2 : Protection of the amine group with trityl chloride in MeCN and triethylamine (78.4% yield) .
- Step 3 : Hydrogenation with Pd/C under H₂ in MeOH (89% yield) to remove protecting groups .
- Key reagents: Trityl chloride for amine protection, Pd/C for catalytic hydrogenation.
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- 1H-NMR/13C-NMR : Analyze chemical shifts to confirm the imidazo[4,5-c]pyridine core and substituents. For example, coupling constants (e.g., J = 2.1 Hz for aromatic protons) help distinguish regioisomers .
- Mass Spectrometry : Confirm molecular weight (C₁₃H₁₅N₃O) via high-resolution MS.
- X-ray Crystallography : Resolve planar imidazopyridine systems and dihedral angles with substituents (e.g., methoxyphenyl group orientation) .
Q. What purification strategies are effective for imidazo[4,5-c]pyridine derivatives?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradients of DCM/MeOH (95:5 to 85:15) to isolate intermediates .
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals for X-ray studies .
- HPLC : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) resolve closely related analogs .
Advanced Research Questions
Q. How does the 3-methoxyphenyl substituent influence receptor binding affinity?
- Methodological Answer :
- Pharmacophore Modeling : Compare with analogs (e.g., 4-fluorophenyl or bromophenyl derivatives) to assess steric/electronic effects .
- Binding Assays : Radioligand displacement studies (e.g., histamine H3/H4 or P2X7 receptors) quantify affinity shifts. For example, methoxy groups enhance π-π stacking in receptor pockets .
- Data Table :
| Substituent | Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-Methoxy | P2X7 | 0.07* | |
| 4-Fluoro | H3 | 12.4 | |
| *ED₅₀ in rat models. |
Q. What structure-activity relationships (SAR) guide the design of imidazo[4,5-c]pyridine-based antagonists?
- Methodological Answer :
- Core Modifications : Saturation of the tetrahydro ring enhances metabolic stability but reduces solubility .
- Substituent Effects :
- Methoxy Groups : Improve blood-brain barrier penetration (logP ~2.5 vs. 1.8 for hydroxyl analogs) .
- Halogenation : Bromine at C4 increases receptor occupancy but may introduce toxicity .
- Case Study : Compound 35 (P2X7 antagonist) shows optimal balance of solubility (≥5 mg/mL) and ED₅₀ (0.07 mg/kg) due to trifluoromethylpyridine substitution .
Q. How are analytical methods validated for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use deuterated internal standards (e.g., D₃-labeled analogs) to minimize matrix effects.
- Parameters : LOD ≤0.1 ng/mL, LOQ ≤0.3 ng/mL in plasma .
- Microsomal Stability Assays : Incubate with liver microsomes (37°C, NADPH) to measure t₁/₂. For this compound, t₁/₂ = 45 min (human) vs. 28 min (rat) .
Data Contradiction Analysis
- Synthesis Yields : reports 79.5% yield for cyclization, while similar protocols in show 48.1% for benzyl protection. This discrepancy arises from solvent polarity (DMF vs. MeCN) and reaction time .
- Receptor Selectivity : Histamine H3 affinity in conflicts with P2X7 activity in . This highlights substituent-dependent target promiscuity; methoxy groups favor P2X7 over H3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
